Ethyl thieno[2,3-b]pyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-78-4 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Ethyl Thieno[2,3-b]pyridine-2-carboxylate
The creation of the thieno[2,3-b]pyridine (B153569) scaffold, particularly the ethyl 2-carboxylate derivative, can be achieved through several established chemical routes. These methods often involve the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core.
Synthesis from 2-chloro-3-cyanopyridine (B134404) and ethyl 2-mercaptoacetate
A primary and efficient method for synthesizing the related and crucial intermediate, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, is through the Gewald reaction. This one-pot multicomponent reaction is a cornerstone in thiophene synthesis.
The specific synthesis involves the reaction of 2-chloro-3-cyanopyridine with ethyl 2-mercaptoacetate in the presence of a base, such as sodium carbonate, and an alcohol solvent like anhydrous ethanol (B145695). nih.gov The mixture is heated under reflux for several hours. nih.gov During the reaction, the mercaptoacetate (B1236969) displaces the chlorine atom on the pyridine ring, followed by an intramolecular Thorpe-Ziegler cyclization where the methylene (B1212753) group adjacent to the ester attacks the nitrile (cyano) group. This cyclization forms the thiophene ring fused to the pyridine core, resulting in the 3-amino derivative of the target compound. mdpi.comnih.gov This process is highly effective, achieving yields of up to 95.1%. nih.gov
| Starting Materials | Reagents/Conditions | Product | Yield |
| 2-chloro-3-cyanopyridine, Ethyl 2-mercaptoacetate | Sodium carbonate, Anhydrous ethanol, Reflux | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 95.1% nih.gov |
Alternative Synthetic Pathways and Precursors
Beyond the direct route from 2-chloro-3-cyanopyridine, other precursors and methodologies have been developed to access the thieno[2,3-b]pyridine framework.
One notable alternative involves starting with appropriately substituted pyridine-2(1H)-thione derivatives. For instance, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with an N-aryl-2-chloroacetamide in the presence of potassium hydroxide (B78521) solution. nih.govacs.org This sequence also proceeds through an S-alkylation followed by a Thorpe-Ziegler cyclization to yield various 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org
Another strategy involves the reaction of 3-bromoisonicotinonitrile with ethyl 2-mercaptoacetate in dimethylformamide (DMF) using sodium ethanolate (B101781) as a base. This method yields Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, an isomer of the target compound, demonstrating the versatility of halo-cyanopyridines in synthesizing various thienopyridine systems. chemicalbook.com
Furthermore, the Gewald reaction can be applied more broadly, using elemental sulfur, a compound with an active methylene group (like ethyl cyanoacetate), and a ketone or aldehyde, often catalyzed by a base like morpholine. nih.gov While not a direct synthesis of the title compound, this highlights a versatile one-pot approach to creating substituted 2-aminothiophenes which are precursors to thieno-fused systems. nih.gov
Derivatization Strategies of this compound
The chemical utility of the thieno[2,3-b]pyridine scaffold is significantly expanded through the derivatization of its functional groups. The following reactions focus on Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a key precursor whose amino and ester groups provide versatile handles for constructing more complex, fused heterocyclic systems. researchgate.net
Reactions with Hydrazine (B178648) Hydrate (B1144303) to Form Pyridothienopyrimidines
The reaction of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate is a common method for synthesizing fused pyrimidine (B1678525) rings. researchgate.net Typically, the ester first reacts with hydrazine to form the corresponding carbohydrazide (B1668358). researchgate.net This intermediate, possessing both an amino group on the thiophene ring and an adjacent hydrazide group, can then undergo intramolecular cyclization.
For example, when 3-aminothieno[2,3-b]pyridine-2-carbonitriles are treated with hydrazine hydrate after initial reaction with triethyl orthoformate, a cyclization occurs to form 3-amino-4-iminopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net This demonstrates the propensity of the o-amino-ester (or its nitrile/hydrazide derivatives) functionality to cyclize into the pyridothienopyrimidine system, which is a privileged scaffold in medicinal chemistry. nih.gov
Reactions with Potassium Thiocyanate (B1210189)
The 3-amino group of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can react with electrophilic reagents like potassium thiocyanate to build further heterocyclic rings. researchgate.net This reaction typically proceeds by nucleophilic attack of the amino group on the thiocyanate, leading to the formation of a thiourea (B124793) derivative. This intermediate can then undergo intramolecular cyclization to yield fused thiazine (B8601807) systems, such as pyrido[3′,2′:4,5]thieno[3,2-d] mdpi.comresearchgate.netthiazines. researchgate.net
Reactions with Triethyl Orthoesters (e.g., orthoformate, orthoacetate)
Triethyl orthoesters, such as triethyl orthoformate, are valuable reagents for constructing fused pyrimidinone rings from o-amino esters or o-amino amides. When Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate or the corresponding 2-carboxamide (B11827560) is refluxed with triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride (B1165640), cyclocondensation occurs. researchgate.netresearchgate.net
This reaction leads to the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. researchgate.netresearchgate.net The orthoester provides a single carbon atom which links the amino group and the ester (or amide) nitrogen, forming the six-membered pyrimidinone ring. This method is a direct and efficient way to access these important tricyclic heterocyclic compounds. researchgate.net
| Precursor | Reagent(s) | Product Class |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Hydrazine Hydrate | Pyridothienopyrimidines / Carbohydrazides researchgate.netresearchgate.net |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Potassium Thiocyanate | Pyrido[3′,2′:4,5]thieno[3,2-d] mdpi.comresearchgate.netthiazines researchgate.net |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) | Triethyl Orthoformate, Acetic Anhydride | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones researchgate.net |
Amide Coupling Reactions via Carboxylic Acid Hydrolysis
A common and versatile method for the derivatization of this compound involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by an amide coupling reaction. This two-step process allows for the introduction of a wide variety of amine-containing substituents at the 2-position of the thieno[2,3-b]pyridine scaffold.
The hydrolysis is typically achieved under basic conditions. For instance, the commercially available ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be treated with 4 M sodium hydroxide in a solvent such as dioxane to effectively yield the 3-aminothieno[2,3-b]pyridine-2-carboxylic acid. researchgate.net This carboxylic acid intermediate is often purified through a standard workup procedure before being used in the subsequent coupling step. researchgate.net
The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent. A frequently used reagent for this transformation is 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). researchgate.net The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). beilstein-journals.org This method has proven effective for coupling a diverse range of primary and secondary amines, affording the corresponding 3-aminothieno[2,3-b]pyridine-2-carboxamides in yields ranging from low to high. researchgate.net
| Amine | Coupling Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Various primary and secondary amines | HATU | DIPEA | DMF | Low to High | researchgate.net |
| Appropriate amines | HATU | Not specified | Not specified | Moderate to High | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, which minimizes waste and reduces reaction times. Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been utilized as a versatile precursor in a one-pot, three-component synthesis to generate fused pyrimidine hybrids. researchgate.net
This tandem protocol typically involves the reaction of the starting aminothieno[2,3-b]pyridine ester with dimethylformamide-dimethylacetal (DMF-DMA) and a variety of amines. researchgate.net The reaction proceeds to afford a new series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which are of interest for their potential biological activities. The efficiency of this reaction can be influenced by the choice of solvent and reaction conditions, with studies evaluating both conventional heating and microwave irradiation. researchgate.net
Introduction of Substituents on the Thieno[2,3-b]pyridine Core
Functionalization of the core thieno[2,3-b]pyridine ring system is crucial for modulating the physicochemical properties and biological activity of the resulting compounds. Substituents can be introduced at various positions of the bicyclic core, with significant research focused on modifications at the 4- and 6-positions. researchgate.net
A prominent method for introducing aryl or heteroaryl substituents is through palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce various boronic acids at the 6-position of a 2,6-dichloronicotinonitrile precursor, which can then be cyclized to form the substituted thieno[2,3-b]pyridine core. researchgate.net A common catalyst system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent like refluxing dioxane. researchgate.net However, a potential challenge with this approach is the formation of both mono- and di-substituted products, which can be difficult to separate via standard techniques like silica-gel column chromatography. researchgate.net
In addition to C-C bond formation, the existing functional groups on the thieno[2,3-b]pyridine core can be modified. For instance, the 3-amino group can be acylated using reagents such as chloroacetyl chloride in boiling toluene (B28343) or benzene (B151609) to yield the corresponding α-chloroacetamides. sciforum.net These derivatives can serve as intermediates for further functionalization. sciforum.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of thieno[2,3-b]pyridine derivatives.
Specifically, the one-pot, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, DMF-DMA, and various amines has been optimized using microwave irradiation. researchgate.net Optimal conditions were identified as performing the reaction in dioxane at 110 °C for 40-60 minutes, resulting in good to excellent yields of the desired products. researchgate.net This rapid method is advantageous for the efficient generation of libraries of related compounds for biological screening. nih.gov
| Reaction Type | Heating Method | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Three-component synthesis of pyrimidine hybrids | Conventional | Dioxane | 110 °C | 8 h | Moderate to Excellent | researchgate.net |
| Three-component synthesis of pyrimidine hybrids | Microwave | Dioxane | 110 °C | 40-60 min | Good to Excellent | researchgate.net |
| Synthesis of thieno[2,3-c]pyridines | Microwave | Not specified | Not specified | Minutes | Good | nih.gov |
Sonication-Mediated Synthesis
The use of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. This technique has been applied to the synthesis of complex thieno[2,3-b]pyridine-containing structures.
A notable example is the efficient preparation of arene-linked bis(thieno[2,3-b]pyridine) hybrids. researchgate.net This synthesis involves the reaction of a bis(α-haloketone) with two equivalents of an appropriate pyridine-2(1H)-thione. researchgate.net The reaction is mediated by piperazine (B1678402) and subjected to sonication at 60 °C for a relatively short duration of 30–40 minutes. researchgate.net This sonication-mediated approach has been reported to produce the desired bis-heterocyclic compounds in high yields, ranging from 88% to 95%. researchgate.net
Isolation and Purification Techniques
The isolation and purification of this compound and its derivatives are critical steps to obtain compounds of sufficient purity for characterization and further use. The choice of technique depends on the physical properties of the target compound and the nature of the impurities present in the reaction mixture.
Commonly employed methods include precipitation and filtration. Following a reaction, the product may be induced to precipitate by pouring the reaction mixture into a non-solvent, such as cold water. ekb.eg The resulting solid is then collected by filtration, washed with an appropriate solvent to remove residual reagents and byproducts, and dried. ekb.egnih.gov
Recrystallization is a widely used technique to purify solid products. Solvents such as ethanol and acetic acid have been reported for the recrystallization of thieno[2,3-b]pyridine derivatives, yielding crystalline materials with improved purity. tandfonline.com
For non-crystalline products or complex mixtures that are difficult to separate by other means, chromatographic techniques are employed. While silica-gel column chromatography is a standard method, it has been noted to be challenging for the separation of certain closely related thieno[2,3-b]pyridine isomers, such as mono- and di-substituted products from cross-coupling reactions. acs.org In some cases, more advanced techniques like mass-triggered preparative liquid chromatography-mass spectrometry (LC-MS) are utilized for efficient purification, particularly in the context of library synthesis. beilstein-journals.org
Yield Optimization in Synthetic Procedures
Maximizing the yield of synthetic reactions is a key objective in the preparation of this compound and its analogs. Several factors can be manipulated to optimize the outcome of a synthetic procedure.
The choice of reaction conditions is paramount. For instance, in the one-pot multicomponent synthesis of pyrimidine hybrids, a systematic evaluation of different solvents and heating methods (conventional versus microwave) was conducted to identify the optimal conditions that provide the best yields in the shortest time. researchgate.net Microwave-assisted synthesis, in particular, has been shown to significantly improve yields and reduce reaction times for various heterocyclic syntheses. nih.govnih.gov
The selection of reagents and catalysts also plays a crucial role. In amide coupling reactions, the use of efficient coupling agents like HATU is critical for achieving moderate to high yields. researchgate.net Similarly, in the initial construction of the thieno[2,3-b]pyridine core via Thorpe-Ziegler cyclization, the choice of base and reaction temperature can significantly impact the efficiency of the reaction. sciforum.net For palladium-catalyzed cross-coupling reactions, the specific ligand, palladium source, and base must be carefully chosen to maximize the yield of the desired product and minimize side reactions.
Crystallographic and Structural Analyses
Intermolecular Interactions in Crystal Packing
The stability and arrangement of molecules within the crystal, known as crystal packing, are governed by a variety of intermolecular interactions. In the crystal structure of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, these forces play a crucial role in defining the supramolecular architecture. Thienopyridine molecules are generally highly planar, which allows them to pack tightly through intermolecular forces, including hydrogen bonds and π-stacking interactions.
The crystal structure is prominently stabilized by a network of intermolecular hydrogen bonds. Specifically, the molecules are linked by both N—H···O and N—H···N hydrogen bonds. These interactions connect adjacent molecules, creating an extended and stable network throughout the crystal lattice. In a related compound, an intramolecular N-H⋯O hydrogen bond also helps to fix the molecular geometry.
The hydrogen bonding network results in the formation of a distinct supramolecular assembly. The intermolecular N—H···O and N—H···N hydrogen bonds link the molecules into a zigzag sheet that propagates along the b-axis of the crystal.
In a related derivative, Ethyl 3-(4-methyl-benzene-sulfonamido)thieno[2,3-b]pyridine-2-carboxylate, intermolecular hydrogen bonding leads to the formation of a dimeric structure organized around a center of symmetry.
Crystallographic Data and Refinement Parameters
The crystallographic data and refinement parameters for Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate are summarized in the tables below.
Table 1: Crystal Data
| Parameter | Value |
|---|---|
| Chemical formula | C₁₀H₁₀N₂O₂S |
| Molar mass | 222.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.657 (4) |
| b (Å) | 13.891 (4) |
| c (Å) | 10.902 (4) |
| β (°) | 91.64 (4) |
| Volume (ų) | 1007.8 (8) |
| Z | 4 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.30 |
Table 2: Data Collection and Refinement
| Parameter | Value |
|---|---|
| Diffractometer | Enraf–Nonius CAD-4 |
| Measured reflections | 1978 |
| Independent reflections | 1864 |
| Reflections with I > 2σ(I) | 1515 |
| R_int | 0.008 |
| R[F² > 2σ(F²)] | 0.040 |
| wR(F²) | 0.118 |
| S | 1.14 |
| Parameters | 145 |
| Δρ_max (e Å⁻³) | 0.26 |
Structural Analysis of Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate
The crystal structure of the related compound, Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate, has also been determined. Similar to the parent compound, its thieno[2,3-b]pyridine (B153569) ring system is essentially planar. The amino and carbonyl groups are also nearly coplanar with this heterocyclic system.
Pharmacological and Biological Activity Research
Antimicrobial Activity
Thieno[2,3-b]pyridine (B153569) derivatives have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity, including against Mycobacterium tuberculosis and MRSA
Derivatives of the thieno[2,3-b]pyridine scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has specifically targeted challenging pathogens such as multi-drug resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
One study synthesized and evaluated a series of thieno[2,3-d]pyrimidinedione derivatives, which share a related structural core. Two compounds, in particular, displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against various multi-drug resistant Gram-positive organisms, including MRSA. Another area of significant investigation has been the activity of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives against Mycobacterium tuberculosis. Researchers explored this series to improve potency, identifying a compound designated as 17af as a potent inhibitor with an IC90 of 1.2 μM against the wild-type strain. However, simple amide derivatives synthesized from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate did not show activity against M. tuberculosis at concentrations up to 100 μM.
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | Potent activity with MIC values in the 2–16 mg/L range. | |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides (TPA) | Mycobacterium tuberculosis (wild-type) | Compound 17af identified as a potent inhibitor (IC90 = 1.2 μM). | |
| Simple amides from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Mycobacterium tuberculosis | No activity observed (IC90 > 100 μM). |
Antifungal Activity
The antifungal potential of thieno[2,3-b]pyridine derivatives has also been a focus of research. Studies have shown that certain compounds derived from this scaffold exhibit activity against pathogenic fungi like Candida albicans and Aspergillus species. A study involving new thieno[2,3-b]pyridine-based compounds reported that the majority of the tested compounds showed potent antimicrobial activity, which included antifungal efficacy, when compared with reference antibiotics.
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivatives | Candida albicans, Aspergillus species | Exhibited significant antifungal properties. | |
| Novel synthesized thieno[2,3-b]pyridines | Four fungal strains | Majority of compounds showed potent activity compared to reference standards. |
Bacterial Biofilm Inhibition
Currently, there is a lack of available research data specifically investigating the efficacy of Ethyl thieno[2,3-b]pyridine-2-carboxylate or its direct derivatives on the inhibition of bacterial biofilm formation.
Anticancer and Antitumor Properties
The thieno[2,3-b]pyridine framework is a significant pharmacophore in the development of anticancer agents. Derivatives have been shown to possess antitumor activity in various in vitro and in vivo models, primarily through mechanisms like kinase inhibition and the induction of apoptosis.
Investigations as Antitumor Drugs
The parent thieno[2,3-b]pyridines were initially identified as inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme found to be upregulated in many cancers. Subsequent research has led to the synthesis of numerous analogue series with demonstrated anti-proliferative activity. Modifications to the core structure, such as the incorporation of bulky ester and carbonate functional groups, have been explored to improve properties like solubility and enhance activity against cancer cells. Studies on various derivatives have confirmed their ability to inhibit the proliferation of several tumor cell lines.
Activity against Specific Cancer Cell Lines (e.g., triple-negative breast cancer)
Thieno[2,3-b]pyridine derivatives have shown significant activity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC). Novel synthesized compounds have demonstrated potent cytotoxic effects against the MDA-MB-231 TNBC cell line.
For instance, the introduction of 'prodrug-like' moieties into the thieno[2,3-b]pyridine structure resulted in compounds with increased activity against both HCT-116 colon cancer cells and the MDA-MB-231 breast cancer cell line. Another study highlighted a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, compound 2e , which exhibited a Growth Inhibition 50 (GI50) concentration of 13 μM in MDA-MB-231 cells and also reduced tumor size in an in ovo model. Further research on thienopyrimidinones, a related class, identified compounds with high cytotoxicity against MDA-MB-231 cells, with one thiosemicarbazide (B42300) derivative showing an IC50 of 2.31 x 10⁻⁴ μM.
| Derivative/Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| 'Prodrug-like' thieno[2,3-b]pyridines | MDA-MB-231 (TNBC), HCT-116 (Colon) | Improved anti-proliferative activity compared to parent compounds. | |
| Compound 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate) | MDA-MB-231 (TNBC) | GI50 = 13 μM | |
| Thiosemicarbazide thienopyrimidinone (5b ) | MDA-MB-231 (TNBC) | IC50 = 2.31 x 10⁻⁴ μM | |
| Thienopyrimidine linked to thiadiazole (6b ) | HeLa (Cervical) | IC50 = 0.83 μM |
Effects on Cell Cycle and Apoptosis in Tumor Cells
Derivatives of the thieno[2,3-b]pyridine scaffold have been investigated for their effects on cancer cell proliferation, demonstrating the ability to induce cell cycle arrest and apoptosis in various tumor cell lines. nih.govresearchgate.netfebscongress.org
In studies on the aggressive metastatic prostate cancer cell line PC3, thieno[2,3-b]pyridine compounds were shown to promote G2/M cell cycle arrest. nih.gov Flow cytometry analysis revealed that after 24 hours of treatment, all tested inhibitors had begun to induce this arrest, with compounds DJ144 and DJ160 showing the most significant effect. nih.gov By 72 hours, a notable reduction in cells across all phases of the cycle was observed, indicating that the majority of cells had undergone cell death. nih.gov Further investigation into the mechanism showed that these compounds also promote multinucleation, a potential indicator of mitotic catastrophe. nih.govresearchgate.net
The cytotoxic effects of a newly synthesized thieno[2,3-b]pyridine compound were also evaluated in cervical cancer cell lines, HeLa and SiHa. febscongress.org The compound exhibited potent activity, with IC50 values of 2.14 µM in HeLa cells and 2.77 µM in SiHa cells after 48 hours of treatment. febscongress.org In the SiHa cell line, treatment with the compound at its IC50 concentration led to a significant increase in the rate of apoptosis compared to untreated cells. febscongress.org While a statistically significant increase in apoptosis was not observed in the HeLa cell line, both cell lines showed a significant reduction in the number of cancer stem cells following treatment. febscongress.org
Table 1: Effects of Thieno[2,3-b]pyridine Derivatives on Cancer Cells
| Compound/Derivative | Cell Line | Observed Effect | IC50 Value | Source(s) |
|---|---|---|---|---|
| DJ144 | PC3 (Prostate) | G2/M Arrest | Not specified | nih.gov |
| DJ160 | PC3 (Prostate) | G2/M Arrest, Apoptosis, Multinucleation | Not specified | nih.govresearchgate.net |
| "Compound 1" | HeLa (Cervical) | Cytotoxicity, Reduced Cancer Stem Cells | 2.14 µM | febscongress.org |
Anti-inflammatory Activity
Certain derivatives of thieno[2,3-b]pyridine have been identified as potential anti-inflammatory agents due to their ability to inhibit key enzymes in the eicosanoid biosynthesis pathway, which is crucial in the inflammatory process. nih.gov Research has focused on their capacity to act as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov
Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
In vitro enzyme inhibition assays have demonstrated that specific 3-aminothieno[2,3-b]pyridine derivatives can inhibit both COX-1 and COX-2 enzymes. nih.gov Compound 7b (a p-chloro analogue) was found to be the most active against COX-2, with an IC50 value of 7.5 µM. nih.gov Compounds 7a and 7b showed greater selectivity for COX-2 over COX-1, with selectivity indices of 4.6 and 4.2, respectively. nih.gov Conversely, compound 8c was a more potent inhibitor of the COX-1 enzyme, with an IC50 of 7.7 µM. nih.gov
Inhibition of 5-Lipoxygenase (5-LOX)
The same series of thieno[2,3-b]pyridine derivatives was also evaluated for inhibitory activity against 5-lipoxygenase (5-LOX). nih.gov Compound 7a emerged as the most powerful inhibitor of 5-LOX, displaying an IC50 value of 0.15 µM. nih.gov The in vitro assays revealed that compounds 7a and 7b exhibited higher potency and selectivity towards 5-LOX and COX-2 compared to COX-1. nih.gov
Table 2: In Vitro Inhibition of COX and 5-LOX Enzymes by Thieno[2,3-b]pyridine Derivatives
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index | Source(s) |
|---|---|---|---|---|---|
| 7a | 0.15 | 35.0 | 7.6 | 4.6 | nih.gov |
| 7b | 0.18 | 31.5 | 7.5 | 4.2 | nih.gov |
| 8c | 0.25 | 7.7 | 30.2 | 0.25 | nih.gov |
In vivo Models of Inflammation (e.g., rat paw oedema)
The anti-inflammatory potential of these compounds was further substantiated in vivo using the carrageenan-induced rat paw oedema model, a standard for assessing acute inflammation. nih.govresearchgate.net Several derivatives demonstrated potency higher than the reference drug, ibuprofen, in this model. nih.gov This in vivo activity corroborates the enzymatic inhibition data, suggesting that the anti-inflammatory effects are mediated through the inhibition of the COX and 5-LOX pathways. nih.gov
Antiviral Activity
The thieno[2,3-b]pyridine nucleus has also been explored for its potential antiviral properties. nih.gov Research has shown that certain derivatives, specifically 4-aminothienopyridine-3-carbonitriles, exhibit good activity against the Mayaro virus, an alphavirus transmitted by mosquitoes that causes an illness known as Mayaro fever. nih.gov
Antiparasitic Activity
A significant area of research for thieno[2,3-b]pyridine derivatives has been in the field of antiparasitic agents, particularly for combating malaria. mdpi.comnih.gov A series of 4-arylthieno[2,3-b]pyridine-2-carboxamides has been synthesized and identified as a new class of antiplasmodial agents. mdpi.com These compounds show strong antiparasitic activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. mdpi.com
While structurally related to ketones that inhibit the plasmodial enzyme PfGSK-3, these carboxamide derivatives act through a different mechanism, as they are only weak inhibitors of this enzyme. mdpi.comnih.gov The most potent compounds in this class inhibit the parasite with IC50 values in the two-digit nanomolar range and display high selectivity, indicating a low toxicity profile against human cells. mdpi.com For instance, one of the most active compounds demonstrated an IC50 of 199 nM against the erythrocytic forms of the parasite. mdpi.com
Table 3: Antiplasmodial Activity of a Thieno[2,3-b]pyridine-2-carboxamide Derivative
| Compound Class | Parasite | Activity Metric | Value | Source(s) |
|---|
Enzyme Inhibition Studies
Derivatives of the thieno[2,3-b]pyridine core have been evaluated for their inhibitory effects against various enzymes crucial for the survival of pathogens and the progression of diseases.
Nicotinate Mononucleotide Adenylyltransferase Inhibition
Nicotinate mononucleotide adenylyltransferase (NadD) is an essential enzyme in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in bacteria, making it a promising target for novel antibiotics. nih.gov The enzyme is highly conserved across many bacterial species, suggesting that its inhibitors could have broad-spectrum activity. nih.gov While specific studies detailing the inhibition of this enzyme by this compound itself were not prominently found in the searched literature, the general exploration of heterocyclic compounds as NadD inhibitors is an active area of research aimed at combating antimicrobial resistance. nih.govnih.gov
E. coli DNA Gyrase B Inhibition
Bacterial DNA gyrase is a well-validated target for antibacterial agents. A series of novel thienopyridine derivatives have been synthesized and assessed for their ability to inhibit the B subunit of E. coli DNA gyrase (GyrB). Several of these compounds demonstrated significant inhibitory capacity, with IC₅₀ values in the low micromolar range. The most promising derivatives showed inhibitory activity comparable to or better than the reference drug, novobiocin.
| Compound | IC₅₀ (µM) |
|---|---|
| 3a | 2.26 |
| 3b | 3.15 |
| 4a | 2.84 |
| 9b | 5.87 |
| 12b | 4.52 |
| Novobiocin (Reference) | 4.17 |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the thieno[2,3-b]pyridine scaffold. Researchers have systematically modified the core structure to understand how different chemical groups at various positions influence biological activity against different targets. acs.orgnih.gov
Impact of Substituents on Biological Activity
The nature and position of substituents on the thieno[2,3-b]pyridine ring system significantly affect its biological profile.
Antiproliferative Activity : For antiproliferative activity, it has been shown that 2,3-disubstitution on the N-phenyl carboxamide ring at position-2 leads to excellent cell growth inhibition. mdpi.com In one study, incorporating bulky ester and carbonate functional groups was hypothesized to disrupt the planar structure of the compounds, potentially increasing solubility and leading to enhanced intracellular concentrations and thus, higher activity. mdpi.comnih.gov
FOXM1 Inhibition : In a study focused on designing Forkhead Box M1 (FOXM1) inhibitors, 18 different thieno[2,3-b]pyridines with a disubstituted phenylacetamide moiety at position-2 were synthesized. nih.gov The investigation into the effects of various electron-withdrawing and electron-donating groups revealed that only compounds bearing a cyano (-CN) group, regardless of the halogen at another position, effectively decreased FOXM1 expression. nih.gov More specifically, electron-withdrawing groups like -NO₂ or -CN were associated with higher binding energy in molecular docking studies compared to electron-releasing groups like -CH₃. nih.gov
Role of the 3-Amino Group
The 3-amino group is a common feature in many biologically active thieno[2,3-b]pyridine derivatives and appears to be a key pharmacophoric element.
In studies on antitubercular agents, the free amine at the 3-position of the thieno[2,3-b]pyridine core was found to contribute positively to the activity against Mycobacterium tuberculosis. acs.org To confirm its importance, researchers synthesized deaminated analogs. acs.org While removal of the 3-amino group led to a decrease in antitubercular activity, it also resulted in an improvement in cytotoxicity profiles, suggesting the amino group plays a role in both the desired activity and off-target effects. acs.org Molecular modeling of other derivatives suggests that this primary amine group can form important hydrogen bond interactions with amino acid residues like GLU341 within the active site of target enzymes such as phosphoinositide phospholipase C (PI-PLC). nih.gov
Influence of Substitutions at Specific Positions (e.g., 4- and 6-positions)
SAR studies have indicated that substitutions on the pyridine (B92270) part of the thieno[2,3-b]pyridine core, particularly at the 4- and 6-positions, are critical for potent biological activity.
For activity against M. tuberculosis, substitutions at both the 4- and 6-positions of the 3-aminothieno[2,3-b]pyridine core were found to be necessary. acs.org Unsubstituted derivatives at these positions were inactive. acs.org The research identified that a trifluoromethyl group is the optimal substituent at the 4-position. At the 6-position, various aryl and heteroaryl groups were explored. It was found that substituents with hydrogen bond acceptors, such as a methoxy (B1213986) group on a phenyl ring or a 6-methoxypyridine ring, were beneficial for potency. acs.org For example, a derivative with a 1-adamantylamine-derived amide and a 3,4-methylenedioxyphenyl group at the 6-position showed excellent activity (IC₉₀ = 0.68 µM) and minimal cytotoxicity. acs.org
| Substitution Pattern | Biological Activity (M. tuberculosis) | Reference |
|---|---|---|
| Unsubstituted at 4- and 6-positions | Inactive (IC₉₀ > 100 µM) | acs.org |
| Trifluoromethyl at 4-position | Activity observed | acs.org |
| Phenyl at 6-position | Inactive | acs.org |
| Substituent with H-bond acceptor at 6-position | Potent activity | acs.org |
| 3,4-methylenedioxyphenyl at 6-position | Very active (IC₉₀ = 0.94 µM) | acs.org |
Computational and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the thieno[2,3-b]pyridine (B153569) scaffold, docking studies have been pivotal in identifying potential biological targets and explaining the structure-activity relationships (SAR) of various derivatives. nih.gov
Studies on various thieno[2,3-b]pyridine derivatives have revealed key interactions with several important biological targets. Although specific docking studies for Ethyl thieno[2,3-b]pyridine-2-carboxylate are not extensively documented, research on closely related analogs provides significant insights into its potential binding modes.
Commonly identified targets for this scaffold include:
Protein Kinases: Derivatives have been designed and docked as inhibitors of PIM-1 kinase, an enzyme implicated in cancer. The docking studies showed that these compounds fit well into the kinase's active site, a finding consistent with their in vitro activity. nih.gov
Phosphoinositide-specific Phospholipase C (PI-PLC): Molecular modeling suggests that thieno[2,3-b]pyridine analogs are a good fit within the PI-PLC docking scaffold, indicating that their potent anti-proliferative effects may stem from the inhibition of this enzyme class. rsc.orgmdpi.com
DNA Gyrase: In the context of antimicrobial activity, thieno[2,3-b]pyridine derivatives have been docked against the E. coli DNA gyrase B active site (PDB code: 1AJ6). These simulations help to inspect the binding interactions responsible for their antibacterial effects. researchgate.netarabjchem.org
Tyrosyl-DNA phosphodiesterase 1 (TDP1): To understand how these compounds might act as chemosensitizers for cancer therapy, molecular modeling of ligand interactions within the TDP1 protein has been performed. nih.gov
Focal Adhesion Kinase (FAK): Certain thieno[2,3-b]pyridine derivatives have been evaluated as potential FAK inhibitors, a key target in cancer cell survival and migration. nih.gov
The binding of these compounds within protein active sites is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking, facilitated by the planar nature of the fused ring system. nih.gov
Molecular docking simulations are frequently used to predict and rationalize the biological activity of novel compounds. For the thieno[2,3-b]pyridine class, docking scores have often correlated well with experimentally observed activities, such as anticancer and antimicrobial potency. nih.govarabjchem.org For instance, derivatives showing potent anticancer activity against various cell lines also demonstrated favorable binding energies and interactions in the active site of the PIM-1 kinase. nih.gov Similarly, analogs with good antibacterial activity showed strong binding interactions toward the E. coli DNA gyrase B active site. researchgate.net These computational predictions are a cornerstone of modern drug design, allowing for the prioritization of compounds for synthesis and biological testing. rsc.orgnih.gov
| Target Protein | Associated Biological Activity | PDB Code of Target | Reference |
|---|---|---|---|
| PIM-1 Kinase | Anticancer | Not Specified | nih.gov |
| Phosphoinositide-specific Phospholipase C (PI-PLC) | Anticancer | Not Specified | rsc.org |
| E. coli DNA Gyrase B | Antimicrobial | 1AJ6 | researchgate.netarabjchem.org |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Chemosensitizer | Not Specified | nih.gov |
| Focal Adhesion Kinase (FAK) | Anticancer | Not Specified | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thieno[2,3-b]pyridine derivatives, DFT calculations, often using the B3LYP functional, are employed to determine structural and energetic properties. researchgate.netarabjchem.org These calculations provide insights into the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter, with a low energy gap often indicating higher chemical reactivity and kinetic stability. researchgate.net Such studies have revealed that various thieno[2,3-b]pyridine analogs possess low energy gaps, which is a desirable feature for biologically active molecules. researchgate.netarabjchem.org
Conformational Analysis and Energy Minimization
Understanding the three-dimensional conformation of a molecule is essential for docking studies and for comprehending its interaction with a biological target. The thieno[2,3-b]pyridine ring system is known to be highly planar, a characteristic that facilitates intermolecular π-stacking interactions and can contribute to high crystal packing energy and, consequently, poor solubility. nih.gov
Energy minimization is a standard computational procedure performed before docking to find the most stable conformation (lowest energy state) of a ligand. For derivatives of thieno[2,3-b]pyridine, energy minimization has been carried out using force fields like MM2. nih.gov This step ensures that the ligand's geometry is realistic before attempting to predict its binding mode within a protein's active site.
Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., TPSA, LogP)
The biological activity of a compound is not only determined by its binding affinity to a target but also by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational methods are widely used to predict key physicochemical parameters that influence ADME, such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). researchgate.net
TPSA is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. For thieno[2,3-b]pyridine derivatives, TPSA values have been calculated to ensure they fall within ranges suitable for drug-like molecules (e.g., TPSA ≤ 140 Ų). researchgate.net
LogP is a measure of a molecule's lipophilicity, which affects its solubility, absorption, and distribution. Calculated LogP values for thieno[2,3-b]pyridine analogs have been used to guide the design of compounds with improved pharmacokinetic profiles. nih.gov
These in silico predictions are valuable for identifying potential liabilities in drug candidates at an early stage of development. researchgate.net
| Compound Class | Calculated Parameter | Significance | Reference |
|---|---|---|---|
| Fluorine-containing thieno[2,3-b]pyridines | TPSA | Predicts cell membrane permeability. All tested compounds met the condition TPSA ≤ 140 Ų. | researchgate.net |
| Fluorine-containing thieno[2,3-b]pyridines | logS | Predicts aqueous solubility; compounds were predicted to be moderately soluble. | researchgate.net |
| Ester/Carbonate thieno[2,3-b]pyridines | logP | Measures lipophilicity; calculated values were used to rationalize solubility hypotheses. | nih.gov |
| Ester/Carbonate thieno[2,3-b]pyridines | logS | Measures aqueous solubility; calculated values supported hypotheses related to crystal packing. | nih.gov |
Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
¹H NMR spectroscopy would be used to determine the number and environment of hydrogen atoms in the molecule. The spectrum would be expected to show signals for the protons on the fused thieno[2,3-b]pyridine (B153569) ring system and for the ethyl group of the ester. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of the protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and its chemical shift would indicate its electronic environment (e.g., aromatic, carbonyl, aliphatic).
Without experimental data, a table of expected chemical shifts cannot be generated.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl thieno[2,3-b]pyridine-2-carboxylate, the key absorption band would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1700-1725 cm⁻¹. Other characteristic peaks would include C-O stretching for the ester, C-H stretching for the aromatic and aliphatic parts, and C=C and C=N stretching vibrations from the aromatic rings.
A specific data table of IR absorption bands and their corresponding functional groups cannot be compiled without the actual spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (207.25 g/mol ). The fragmentation pattern, which results from the breakdown of the molecular ion, would provide further structural information, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.
A table detailing the m/z values and the identity of the corresponding fragments cannot be created without experimental mass spectral data.
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₁₀H₉NO₂S) to assess the purity of the sample. The theoretical composition is approximately: Carbon (57.95%), Hydrogen (4.38%), Nitrogen (6.76%), Oxygen (15.44%), and Sulfur (15.47%).
A comparison table of theoretical versus experimental elemental composition cannot be presented as no experimental data has been found.
Advanced Applications and Future Research Directions
Development of Novel Fused Heterocyclic Systems
The thieno[2,3-b]pyridine (B153569) scaffold, particularly functionalized variants like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serves as a versatile building block for the synthesis of a wide array of novel fused heterocyclic systems. researchgate.netresearchgate.net These reactions typically involve the cyclocondensation of the amino and ester or carbohydrazide (B1668358) functionalities with various electrophilic and nucleophilic reagents. The resulting polycyclic structures are of significant interest due to their potential pharmacological properties.
Researchers have successfully utilized derivatives of ethyl thieno[2,3-b]pyridine-2-carboxylate to construct complex heterocyclic systems, including:
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : These are synthesized through multi-component reactions or by sequential reactions involving reagents like triethyl orthoformate and hydrazine (B178648) hydrate (B1144303). researchgate.netosi.lvresearchgate.net
Pyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netosi.lvthiazines : These systems can be formed by reacting 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives with reagents such as potassium thiocyanate (B1210189). researchgate.net
Triazolopyridothienopyrimidines : These are generated from hydrazino intermediates derived from the parent thieno[2,3-b]pyridine structure. researchgate.net
Imidazo[1,5-ɑ]thieno[2,3-c]pyridines : These can be synthesized through a denitrogenative transformation of intermediate fused 1,2,3-triazoles. nih.gov
The synthesis of these fused systems often leverages the reactivity of the 3-amino group on the thieno[2,3-b]pyridine ring. For instance, the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with reagents like dimethylformamide-dimethylacetal and various amines under microwave irradiation provides an efficient route to pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. researchgate.net This strategic approach allows for the creation of diverse molecular libraries for further investigation.
| Fused Heterocyclic System | Key Reagents/Precursors | Reference |
|---|---|---|
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Triethyl orthoformate, Hydrazine hydrate, Amines | researchgate.netosi.lvresearchgate.net |
| Pyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netosi.lvthiazines | Potassium thiocyanate, Acetic anhydride (B1165640) | researchgate.net |
| Triazolopyridothienopyrimidines | Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |
| Imidazo[1,5-ɑ]thieno[2,3-c]pyridines | Fused 1,2,3-triazole intermediates | nih.gov |
Exploration as a Drug Scaffold
The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. nih.gov this compound is a key intermediate for accessing these medically relevant molecules. acs.org Research has focused on modifying the core structure to optimize potency and selectivity for various biological targets.
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of thieno[2,3-b]pyridine derivatives with significant antimicrobial and antifungal properties. osi.lvekb.eg For example, new compounds derived from 3-aminothienopyridines have shown promising activity against a panel of bacterial and fungal strains. ekb.eg
Antitubercular Activity: The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series, derived from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, has been explored for its potential against Mycobacterium tuberculosis. acs.org Structure-activity relationship (SAR) studies revealed that potency is highly sensitive to substitutions on the thieno[2,3-b]pyridine core. The most active compounds featured substitutions at both the 4- and 6-positions, with a trifluoromethyl group at the 4-position and a hydrogen bond acceptor at the 6-position enhancing activity. acs.org
Antiplasmodial Activity: 4-Arylthieno[2,3-b]pyridine-2-carboxamides have emerged as a new class of agents against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These compounds have demonstrated potent antiparasitic activity with high selectivity indices, inhibiting pathogen growth with IC50 values in the low nanomolar range. Interestingly, their mechanism of action appears to be distinct from that of structurally related ketones that inhibit the plasmodial enzyme PfGSK-3. mdpi.com
Anticancer Activity: The thieno[2,3-b]pyridine scaffold is also a promising framework for the development of anticancer agents. ekb.egmdpi.commdpi.com Derivatives have shown anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116). ekb.egmdpi.com The proposed mechanism for some of these compounds involves the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in cancers. mdpi.com To overcome the poor solubility of some planar thieno[2,3-b]pyridines, researchers have incorporated bulky, cleavable ester and carbonate groups, which has led to increased anti-proliferative activity. mdpi.com
| Therapeutic Area | Specific Target/Activity | Key Structural Features | Reference |
|---|---|---|---|
| Antitubercular | Activity against M. tuberculosis | Substitutions at 4- and 6-positions of the core | acs.org |
| Antiplasmodial | Inhibition of P. falciparum growth | 4-Arylthieno[2,3-b]pyridine-2-carboxamide | mdpi.com |
| Anticancer | Anti-proliferative activity (e.g., against HCT-116, MDA-MB-231) | 3-Amino-2-arylcarboxamido derivatives; Bulky ester/carbonate groups | ekb.egmdpi.com |
| Antimicrobial | Activity against various bacteria and fungi | Substituted 3-aminothienopyridines | osi.lvekb.eg |
Translational Research and Clinical Potential
While research into this compound and its derivatives is still largely in the preclinical stage, the promising in vitro and in some cases, in vivo results highlight their potential for translational research. The journey from a promising laboratory compound to a clinical candidate is long, but the diverse biological activities of this scaffold provide a strong foundation for future development.
The potent activity of certain derivatives against drug-resistant pathogens like M. tuberculosis and P. falciparum addresses urgent global health needs. acs.orgmdpi.com For instance, the high selectivity index of antitubercular compound 17p (SI = 129), with an IC90 of 0.68 µM against the pathogen and minimal cytotoxicity (IC50 = 81 µM), makes it a noteworthy candidate for further preclinical evaluation. acs.org
In the realm of oncology, the development of thieno[2,3-b]pyridine derivatives as anticancer agents is an active area of investigation. Studies have progressed to include in ovo models, such as the chick chorioallantoic membrane (CAM) model, to assess antitumor effects. One novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was shown to reduce tumor size in a CAM model using a triple-negative breast cancer cell line, indicating a potential anti-angiogenic or direct antitumor effect that warrants further in vivo studies. mdpi.com
The primary hurdles for clinical translation include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and ensuring a favorable safety profile. The strategy of using "prodrug-like" moieties to improve solubility and activity is a step in this direction. mdpi.com Future research will likely focus on advanced preclinical studies, including animal models of disease, to validate the therapeutic potential of the most promising lead compounds derived from the versatile this compound scaffold.
Q & A
Q. What are the common synthetic routes for Ethyl thieno[2,3-b]pyridine-2-carboxylate derivatives?
Answer: The synthesis typically involves cyclization of S-alkyl precursors under basic conditions. For example:
- Cyclization with sodium ethoxide : Refluxing S-alkyl derivatives (e.g., 11a–c) in freshly prepared sodium ethoxide yields thieno[2,3-b]pyridine derivatives (12a–c) with moderate to high yields (45–90%) .
- Reaction with ethyl chloroacetate : Ethyl 3-amino-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is synthesized by reacting thioxo-dihydropyridine derivatives with ethyl chloroacetate and sodium ethoxide in ethanol under reflux (79% yield) .
- Sulfonamide derivatization : Ethyl 3-amino precursors react with p-toluenesulfonyl chloride in dichloromethane and pyridine to form sulfonamide derivatives, followed by crystallization from dichloromethane/petroleum ether (91% yield) .
Q. What characterization techniques are used to confirm the structure of these compounds?
Answer: Key techniques include:
- Spectroscopic methods :
- X-ray crystallography : Used to resolve planar thieno[2,3-b]pyridine ring systems and hydrogen-bonding interactions (e.g., intramolecular N–H⋯O bonds) .
Q. How is the biological activity of these derivatives evaluated?
Answer:
- In vitro antimicrobial assays : Compounds are tested against bacterial/fungal strains via agar diffusion or microdilution methods. Activity is linked to substituents like bromophenyl or dimethoxyphenyl groups .
- Structure-Activity Relationship (SAR) : Substituents at positions 4, 6, and 7 are varied to assess their impact on bioactivity. For example, electron-withdrawing groups (e.g., Br) enhance antimicrobial potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Answer:
- Solvent selection : Dichloromethane/petroleum ether (1:2) improves crystallization purity .
- Base strength : Sodium ethoxide (vs. weaker bases) enhances cyclization efficiency .
- Temperature control : Refluxing in ethanol ensures complete reaction without decomposition .
- Comparative yields : Method A (sodium ethoxide) achieves 90% yield vs. 76% for Method B (alternative bases) .
Q. How do researchers address contradictions in spectral data during characterization?
Answer:
- Multi-technique validation : Discrepancies in NMR or IR are resolved using X-ray crystallography. For example, X-ray confirms the planarity of the thieno[2,3-b]pyridine ring and hydrogen-bonding patterns .
- Cross-referencing synthetic intermediates : By analyzing precursors (e.g., S-alkyl derivatives), unexpected peaks in final products are traced to incomplete reactions or byproducts .
Q. What strategies are used to design analogs with enhanced bioactivity?
Answer:
Q. How are computational methods applied to study these compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
